molecular formula C19H19N3O5S2 B2780533 N-(2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922074-81-5

N-(2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2780533
CAS No.: 922074-81-5
M. Wt: 433.5
InChI Key: MXDDDYKWRKKIQE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • Research demonstrates the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, which exhibited anticonvulsant activity. One of the compounds showed significant protection against picrotoxin-induced convulsion (Farag et al., 2012).

Antimicrobial Properties

  • Novel thiazoles were synthesized and evaluated for their antimicrobial activities, showing significant anti-bacterial and anti-fungal effects. Among these, certain compounds demonstrated the highest activities (Saravanan et al., 2010).

Antioxidant and Anti-inflammatory Effects

  • A series of novel acetamides were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Several compounds exhibited notable efficacy in these areas (Koppireddi et al., 2013).

Cancer and Viral Infections

  • Research into 2-pyrazoline-substituted 4-thiazolidinones revealed anticancer and antiviral activities, with certain compounds showing selective inhibition of leukemia cell lines and high activity against specific viral strains (Havrylyuk et al., 2013).

COX Inhibitory Activity

  • The synthesis of 5,6-diaryl-1,2,4-triazine derivatives investigated their cyclooxygenase (COX) inhibitory activities, revealing strong inhibitory action on COX-2 enzyme by compounds with a 4-methoxyphenyl group (Ertas et al., 2022).

Antimalarial and COVID-19 Drug Potential

  • A study on N-(phenylsulfonyl)acetamide derivatives showed promising antimalarial activity and potential application as COVID-19 drugs, supported by computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Crystal Structures and Optoelectronic Properties

  • The crystal structures of certain acetamides were analyzed, providing insights into their molecular configurations (Galushchinskiy et al., 2017). Additionally, the optoelectronic properties of thiazole-based polythiophenes were investigated, offering potential applications in electronic devices (Camurlu & Guven, 2015).

Synthesis and Drug Development

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-14-7-9-15(10-8-14)29(24,25)22-19-20-13(12-28-19)11-18(23)21-16-5-3-4-6-17(16)27-2/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDDYKWRKKIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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